Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate;oxalate
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Overview
Description
Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate; oxalate is a chemical compound that belongs to the class of esters It is characterized by the presence of an amino group, an ester functional group, and an oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate typically involves the reaction of 2-propan-2-ylphenylamine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the temperature is maintained at around 100°C for 24 hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to reduce production costs and improve safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Ethyl 3-amino-3-(2-ethylphenyl)propanoate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness: Ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H21NO6-2 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2-propan-2-ylphenyl)propanoate;oxalate |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-4-17-14(16)9-13(15)12-8-6-5-7-11(12)10(2)3;3-1(4)2(5)6/h5-8,10,13H,4,9,15H2,1-3H3;(H,3,4)(H,5,6)/p-2 |
InChI Key |
VIRLTHYWHHFJFK-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C(C)C)N.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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